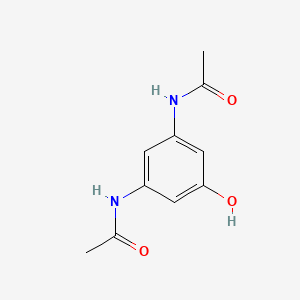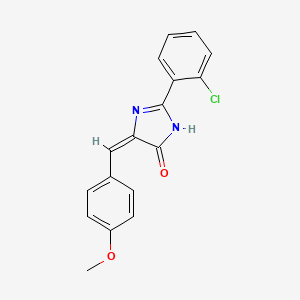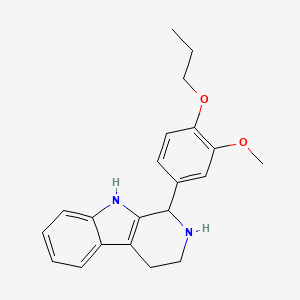![molecular formula C24H28N2O3S B11089038 N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide](/img/structure/B11089038.png)
N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide is a complex organic compound that features a naphthalene ring, a sulfonamide group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide typically involves multiple steps. One common method starts with the sulfonation of naphthalene to introduce the sulfonamide group. This is followed by the alkylation of the sulfonamide with a suitable alkylating agent to introduce the 2-hydroxy-3-(piperidin-1-yl)propyl group. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to drive the reactions to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperidine moiety is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways. The sulfonamide group can inhibit certain enzymes by mimicking the substrate or binding to the active site .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Known for its anticancer properties.
N-(2-hydroxy-3-(piperidin-1-yl)propoxy)nicotinimidamide: Investigated for its biological activities and metabolic stability.
Uniqueness
N-[2-hydroxy-3-(piperidin-1-yl)propyl]-N-phenylnaphthalene-2-sulfonamide is unique due to its combination of a naphthalene ring, sulfonamide group, and piperidine moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C24H28N2O3S |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-(2-hydroxy-3-piperidin-1-ylpropyl)-N-phenylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C24H28N2O3S/c27-23(18-25-15-7-2-8-16-25)19-26(22-11-3-1-4-12-22)30(28,29)24-14-13-20-9-5-6-10-21(20)17-24/h1,3-6,9-14,17,23,27H,2,7-8,15-16,18-19H2 |
InChI Key |
GQWFTSVUOGLZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(CN(C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (8-methyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B11088956.png)
![3-[(3,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B11088957.png)
![1-(Methylsulfonyl)-5-({[2-({[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amino)eth yl]amino}sulfonyl)indoline](/img/structure/B11088960.png)
![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11088965.png)
![N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylbenzamide](/img/structure/B11088972.png)

![2-[5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenoxy]propanoic acid](/img/structure/B11088984.png)
![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11088987.png)


![1-[3-(Dimethylamino)propylamino]-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11089005.png)
![4,6-bis(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11089012.png)
![3-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B11089042.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile](/img/structure/B11089044.png)
